molecular formula C13H8F2O B049673 4,4'-Difluorobenzophenone CAS No. 345-92-6

4,4'-Difluorobenzophenone

Cat. No.: B049673
CAS No.: 345-92-6
M. Wt: 218.2 g/mol
InChI Key: LSQARZALBDFYQZ-UHFFFAOYSA-N
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Description

4,4’-Difluorobenzophenone is an organic compound with the molecular formula C₁₃H₈F₂O. It is a colorless solid that is commonly used as a precursor to polyetheretherketone (PEEK), a high-performance polymer. This compound is known for its stability and resistance to chemical attack, making it valuable in various industrial applications .

Mechanism of Action

Target of Action

4,4’-Difluorobenzophenone is primarily used as a precursor to PEEK (polyetherether ketone), a high-performance polymer . The primary target of this compound is therefore the molecular structure of PEEK, which it helps to form.

Mode of Action

The compound interacts with its target through a chemical reaction. Specifically, 4,4’-Difluorobenzophenone is prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . This reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .

Biochemical Pathways

The polymer PEEK is generated from the reaction of 4,4’-Difluorobenzophenone with the salts of 1,4-benzenediol . The resulting polymer is resistant to attack, making it useful in applications such as carbon fiber coatings and cable insulation .

Result of Action

The primary result of the action of 4,4’-Difluorobenzophenone is the formation of PEEK. This high-performance polymer has a variety of uses due to its resistance to chemical and thermal degradation . For example, it is commonly used in carbon fiber coatings and cable insulation .

Action Environment

The action of 4,4’-Difluorobenzophenone is influenced by several environmental factors. For instance, the reaction to form PEEK typically requires a specific solvent (petroleum ether) and a catalyst (aluminium chloride) . Additionally, the compound’s solid state and melting point (107.5 to 108.5 °C) suggest that it is stable under normal environmental conditions but can be manipulated under controlled industrial conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Difluorobenzophenone can be synthesized through several methods:

Industrial Production Methods

The industrial production of 4,4’-difluorobenzophenone typically follows the acylation method due to its simplicity and high yield. The process involves the use of large-scale reactors and distillation units to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluorobenzophenone undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol group.

  • Substitution: : The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

4,4’-Difluorobenzophenone can be compared with other similar compounds such as:

The uniqueness of 4,4’-difluorobenzophenone lies in its high stability and resistance to chemical attack, making it particularly valuable in the synthesis of high-performance polymers like polyetheretherketone (PEEK) .

Properties

IUPAC Name

bis(4-fluorophenyl)methanone
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQARZALBDFYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30188062
Record name 4,4'-Difluorobenzophenone
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Difluorobenzophenone
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CAS No.

345-92-6
Record name 4,4′-Difluorobenzophenone
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Record name 4,4'-Difluorobenzophenone
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Record name 4,4'-Difluorobenzophenone
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Record name 4,4'-Difluorobenzophenone
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Record name Bis(4-fluorophenyl) ketone
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Record name 4,4'-DIFLUOROBENZOPHENONE
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator, thermometer, condenser, and addition funnel with a tube protruding below the liquid level was added 10.6 g 4,4'-difluorodiphenylmethane (0.051 moles). Agitation was begun and a slurry of 20.5 g MnO2 (0.195 moles) in 30 g water was added to the flask. About 30 g of water were used to wash the MnO2 beaker and were added to the flask. The mixture was allowed to reach about 100° C. at which point 50 g H2SO4 (0.487 moles) were added to the addition funnel. The H2SO4 was then added dropwise into the flask and the reaction temperature slowly rose to about 125° C. when all of the acid had been added. The mixture was heated to maintain the temperature at about 125° C. until gas chromatography showed complete conversion after approximately 12 hours. The reaction mixture was allowed to cool to 100° C. and 50 g toluene were added to the mixture. A slurry of 6 g diatomaceous earth in 30 g water was poured into a vacuum Buchner funnel fitted with No. 42 filter paper to form a filter pre-coat. The contents of the round bottomed flask were then vacuum filtered. 10 g toluene was used to wash the flask and, subsequently, the filter cake. The filter cake was then washed with 100 g toluene heated to about 50° to 70° C. and the filtrate phase separated. The toluene was removed from the organic phase by heating to approximately 65° C. at 10 mm Hg. The 10 g yellow solids assayed as 95% pure 4,4'-difluorobenzophenone for an 84% yield. The solids were recrystallized from a hexane solvent leaving 7.7 g crystalline 4,4'-difluorobenzophenone for a 68% yield.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
solvent
Reaction Step Five
Name
Quantity
30 g
Type
solvent
Reaction Step Six
Name
Quantity
20.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
30 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The procedure of Example 2 is used except that the 4,4'-difluorodiphenylmethane, water, and sulfuric acid are first mixed, then heated before the MnO2 is added. The yield is 54% 4,4'-difluorobenzophenone that is 95% pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure of Example 1 was used except that 20 g 4,4'-difluorodiphenylmethane, 30 g water, 31 g MnO2 and 50 g H2 SO4 were used. 20 g off-white solids, after toluene removal, afforded 95% pure 4,4'-difluorobenzophenone in a 90% yield.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
H2 SO4
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
31 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of nitrile 1 (900 mg, 5.02 mmol) in ether (45 mL) at 0° C. was added via syringe ρ-fluorophenylmagnesium bromide (5.0 mL, 2.0 M solution in ether 10 mmol). The resulting turbid mixture was stirred at 0° C. for 5 min then warmed to r.t. and stirred for 6 h. At that time, the reaction was quenched with H2O (3 mL) and then diluted with ether (25 mL) and H2O (25 mL). The organic phase was separated, and the aqueous phase was extracted with ether (80 mL×2). The organic portions were combined, washed with saturated aqueous NaCl, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (30 g short path, 1%→10% EtOAc/hexane) to give the desired product (700 mg, 2.53 mmol, 50%) as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.97 (m, 2 H), 7.11 (m, 2 H), 5.79 (d, J=2.0 Hz, 1 H), 3.41 (s, 3 H), 2.97-2.81 (m, 3 H), 2.00 (m, 2 H), 1.82 (m, 1 H), 1.74 (m, 2 H), 1.65 (m, 1 H), 1.53 (m, 3 H), 1.21 (m, 1 H); 13C NMR (100 MHz, CDCl3) δ 199.0, 165.3 (d, J=253 Hz), 140.4, 133.7 (d, J=3.0 Hz), 130.4 (d, J=9.1 Hz), 118.8, 115.3 (d, J=22.0 Hz), 59.0, 36.6, 32.5, 31.6, 28.2, 26.4, 25.7, 21.6.
[Compound]
Name
nitrile
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods V

Procedure details

0.113 mole) in orthodichlorobenzene at -14° C. was slowly added over 5 minutes a mixture of 4-fluorobenzoyl chloride (4.0 g., 0.025 mole) and fluorobenzene (2.4 g., 0.025 mole). The mixture was then maintained at -12° C. for one hour and then allowed to warm up to room temperature overnight then worked up as described in example 1. The crude 4,4'-difluorobenzophenone obtained (3.5 g., 64% yield) had a 90% purity with 0.5% ortho impurities and 5 other small impurity peaks by 19F NMR. 1 HNMR indicated 95% purity with 5% unreacted acid chloride.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Difluorobenzophenone
Reactant of Route 2
4,4'-Difluorobenzophenone
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Reactant of Route 4
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4,4'-Difluorobenzophenone
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4,4'-Difluorobenzophenone
Reactant of Route 6
Reactant of Route 6
4,4'-Difluorobenzophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-difluorobenzophenone?

A: this compound has a molecular formula of C13H8F2O and a molecular weight of 218.19 g/mol. []

Q2: Are there any spectroscopic data available for characterizing this compound?

A: Yes, researchers commonly use techniques like FTIR, 1H NMR, 19F NMR, and 13C NMR to confirm the structure and composition of this compound and its derivatives. [, , , ]

Q3: What are the main applications of this compound?

A: this compound is primarily used as a key starting material in the synthesis of high-performance polymers, particularly aromatic polyether ketones (PEKs) and their derivatives. [, , , , ]

Q4: How does the incorporation of this compound affect the properties of polymers?

A: The presence of this compound contributes to desirable properties in polymers like high thermal stability, good mechanical strength, and excellent chemical resistance. [, , , ]

Q5: What is the role of this compound in the synthesis of poly(aryl ether ketone)s (PAEKs)?

A: It acts as a monomer, reacting with bisphenols like hydroquinone or bisphenol A through nucleophilic aromatic substitution to form the PAEK backbone. [, , , , , ]

Q6: Does the purity of this compound impact polymer synthesis?

A: Yes, high-purity this compound is crucial for producing high-molecular-weight polymers with optimal properties. Impurities like 2,4'-difluorobenzophenone, 4-fluorobenzophenone, chlorine, and monochloro-monofluorobenzophenone can negatively impact polymerization. [, ]

Q7: What solvents are commonly used in reactions involving this compound?

A: Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), diphenyl sulfone, tetramethylene sulfone, and benzophenone. The choice depends on the specific reaction conditions and desired polymer properties. [, , , , ]

Q8: Can this compound be used to synthesize copolymers?

A: Yes, it is frequently used in the synthesis of copolymers. By adjusting the ratio of this compound to other monomers, researchers can fine-tune the properties of the resulting copolymers. [, , , , ]

Q9: Are there any challenges associated with the crystallization of polymers containing this compound?

A: Some polymers derived from this compound can exhibit slow crystallization rates, which can be influenced by factors like the polymer's structure and processing conditions. [, ]

Q10: Does this compound have catalytic applications?

A: While this compound is not typically used as a catalyst itself, it serves as a building block for ligands in metal complexes that catalyze reactions like transfer hydrogenation. [, ]

Q11: How does this compound contribute to the activity of these catalytic complexes?

A: It forms a part of the ligand structure, which influences the electronic and steric environment around the metal center, ultimately affecting the catalyst's activity and selectivity. [, ]

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, computational tools like density functional theory (DFT) can be employed to study the electronic structure, reactivity, and properties of this compound and related polymers. [Not directly mentioned in the provided abstracts, but a common practice in polymer chemistry research].

Q13: Are there alternatives to this compound in polymer synthesis?

A: Yes, alternative monomers like 4,4'-dichlorobenzophenone, 4,4'-biphenol, and other bisphenols can be used in similar reactions. The choice depends on the desired polymer properties and cost considerations. [, , , ]

Q14: What are the environmental considerations related to this compound and its derivatives?

A14: While the provided abstracts don't offer specific details, responsible waste management practices are essential during the synthesis and processing of polymers derived from this compound to minimize environmental impact. [Not directly mentioned in the provided abstracts, but a crucial aspect of polymer chemistry research].

Q15: What are some essential tools and resources for research on this compound and related polymers?

A15: Key resources include access to analytical techniques like NMR, FTIR, GPC, DSC, TGA, and mechanical testing equipment. Additionally, computational chemistry software and databases are valuable for studying these materials. [Not directly mentioned in the provided abstracts, but essential for research in this field].

Q16: What are some significant milestones in the research of polymers derived from this compound?

A16: The development of efficient synthetic routes for high-molecular-weight PAEKs and the exploration of their diverse applications in various industries are notable milestones. [Not directly mentioned in the provided abstracts, but represent key advancements in the field].

Q17: How does research on this compound-based polymers intersect with other disciplines?

A: Research in this area overlaps with material science, engineering, and biomedical fields. For example, these polymers find applications in aerospace, automotive, electronics, and potentially even biomaterials, highlighting the interdisciplinary nature of this research. [, ]

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